molecular formula C9H10ClN3 B1646412 2-(Quinolin-3-yl)hydrazine hydrochloride CAS No. 63468-94-0

2-(Quinolin-3-yl)hydrazine hydrochloride

Cat. No. B1646412
CAS RN: 63468-94-0
M. Wt: 195.65 g/mol
InChI Key: BOJSQUHIRFMBLP-UHFFFAOYSA-N
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Description

2-(Quinolin-3-yl)hydrazine hydrochloride is a chemical compound that has attracted the interest of researchers due to its unique properties and potential. It is used for research and development under the supervision of a technically qualified individual .


Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of 2-(Quinolin-3-yl)hydrazine hydrochloride is C9H10ClN3. It has a molecular weight of 195.65 g/mol.


Chemical Reactions Analysis

Quinoline and its derivatives show significant results through different mechanisms. They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Scientific Research Applications

Hydrazine in Chemical Sensitization and Carcinogenic Potential

Hydrazine (N2H4), a clear, inorganic, colorless liquid known to be a skin sensitizer and corrosive agent, is employed in chemical plants and rocket fuels. It has been suggested that there may be a correlation between long-term exposure to hydrazine and an increased risk for multiple basal cell carcinomas (BCCs), highlighting the chemical's potential carcinogenic properties (Aigner et al., 2010).

Hydrazine Sulfate in Cancer Research

Hydrazine sulfate has been explored in cancer research, with studies investigating its efficacy in patients with advanced colorectal cancer and non-small-cell lung cancer. These trials aimed to assess the potential utility of hydrazine sulfate in improving patient outcomes. However, results indicated no significant benefit, showing trends for poorer survival and quality of life among patients receiving hydrazine sulfate (Loprinzi et al., 1994).

Vasodilator Applications

Studies on vasodilator drugs like hydralazine and minoxidil, used in combination with beta-adrenergic blockade, have shown their efficacy in managing hypertension. These findings underscore the importance of combining vasodilators with other therapeutic agents to achieve better control of blood pressure, especially in patients with resistant hypertension (Gottlieb et al., 1972).

Genetic Factors in Hydrazine Metabolism

Research into the metabolism of hydrazine among Japanese workers revealed that genetic factors, specifically N-acetyl transferase alleles, significantly influence the biological half-lives of hydrazine. This suggests the need for personalized approaches in monitoring and managing exposure to hydrazine based on individual genetic profiles (Koizumi et al., 1998).

Safety And Hazards

The safety data sheet for 2-(Quinolin-3-yl)hydrazine hydrochloride indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the search for antimicrobials is a never-ending task . The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

properties

IUPAC Name

quinolin-3-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-12-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6,12H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJSQUHIRFMBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-3-yl)hydrazine hydrochloride

CAS RN

61621-35-0
Record name Quinoline, 3-hydrazinyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61621-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a solution of quinolin-3-ylamine (5 g, 35 mmol) in conc. HCl (12 mL) was added dropwise an aqueous solution (4 mL) of NaNO2 (2.42 g, 35 mmol) at 0° C. The resulting mixture was stirred for 1 h, and then treated with a solution of SnCl2.2H2O (15.8 g, 70 mmol) in conc. HCl (15 mL). The reaction solution was stirred for an additional 2 h at RT. The precipitate was filtered and washed with EtOH and ether to yield 1-(quinolin-3-yl)hydrazine hydrochloride (4.5 g, 81% yield), which was used in the next reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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